![molecular formula C21H22FN3O3S2 B2781071 (E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide CAS No. 683770-36-7](/img/structure/B2781071.png)
(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a derivative of 6-Fluoro-3-methylbenzo[d]thiazol-2(3H)-imine . This is a chemical compound with the molecular formula C8H7FN2S .
Molecular Structure Analysis
The molecular weight of the related compound 6-Fluoro-3-methylbenzo[d]thiazol-2(3H)-imine is 182.22 . For a more detailed analysis, techniques such as NMR, HPLC, LC-MS, UPLC could be used .Physical And Chemical Properties Analysis
The related compound 6-Fluoro-3-methylbenzo[d]thiazol-2(3H)-imine has a molecular weight of 182.22 . More detailed physical and chemical properties would require laboratory analysis.Scientific Research Applications
O-GlcNAcase (OGA) Inhibitors
The compound is used in the synthesis of molecules that act as O-GlcNAcase (OGA) inhibitors . OGA inhibitors are of significant interest in the field of biomedical research due to their potential therapeutic applications in neurodegenerative diseases like Alzheimer’s.
Synthesis of Substituted Naphthofurans
The compound can be used in the synthesis of substituted naphthofurans . This involves a cascade Rh (II) and Yb (III) catalyzed transannulation of N-sulfonyl-1,2,3-triazoles with β-naphthols. Substituted naphthofurans are important in medicinal chemistry due to their diverse biological activities.
Synthesis of Substituted 3-Aminofurans
The compound can also be used in the synthesis of substituted 3-aminofurans . This involves a tandem reaction sequence through aza-vinyl-rhodium (II) carbene O–H bond insertion, thermal propargyl-Claisen rearrangement, and gold (I)-catalyzed intramolecular cyclization. Substituted 3-aminofurans are valuable intermediates in organic synthesis and have potential applications in pharmaceuticals.
Doyle–Kirmse Reaction
The compound can be used in the Doyle–Kirmse reaction , a type of [2,3]-sigmatropic rearrangement. This reaction provides an efficient access to multifunctional quaternary centers containing aryl, imino, thio, and brominated gem-difluoroallyl groups.
Synthesis of Polyhetero Aromatic Compounds
The synthetic utility of the compound has been demonstrated through the synthesis of important polyhetero aromatic compounds . These compounds have a wide range of applications in materials science and medicinal chemistry.
6. Research and Development in Pharmaceutical Industry The compound is used in the research and development in the pharmaceutical industry . It can be used to develop new drugs and therapies for various diseases.
properties
IUPAC Name |
N-(6-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-4-(2-methylpiperidin-1-yl)sulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3O3S2/c1-14-5-3-4-12-25(14)30(27,28)17-9-6-15(7-10-17)20(26)23-21-24(2)18-11-8-16(22)13-19(18)29-21/h6-11,13-14H,3-5,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEJPIPXWCKKNEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)N=C3N(C4=C(S3)C=C(C=C4)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.